4-Chloro-2-nitrobenzoyl chloride

Catalog No.
S682371
CAS No.
41995-04-4
M.F
C7H3Cl2NO3
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitrobenzoyl chloride

CAS Number

41995-04-4

Product Name

4-Chloro-2-nitrobenzoyl chloride

IUPAC Name

4-chloro-2-nitrobenzoyl chloride

Molecular Formula

C7H3Cl2NO3

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H

InChI Key

MMJYSVRCFSCVCI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl

4-Chloro-2-nitrobenzoyl chloride is an electrophilic, bifunctional building block characterized by an acyl chloride, an ortho-nitro group, and a para-chloro substituent. It is primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including KRAS G12C inhibitors and aldose reductase inhibitors. The acyl chloride enables rapid amidation or esterification, while the 2-nitro group serves as a latent amine for reductive cyclization into quinazolinones, indazoles, or carbolines. Furthermore, the 4-chloro position remains available for downstream functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, making this compound a highly targeted procurement choice for multi-step heterocycle manufacturing [1].

Substituting 4-chloro-2-nitrobenzoyl chloride with simpler analogs fundamentally disrupts downstream synthetic pathways. Using 4-chlorobenzoyl chloride eliminates the ortho-nitro group, completely preventing the reductive cyclization required to form quinazolinone or carboline cores. Conversely, utilizing 2-nitrobenzoyl chloride removes the para-chloro handle, eliminating the possibility of late-stage SNAr or Suzuki-Miyaura cross-coupling at the 4-position, which is critical for installing bulky substituents in modern API synthesis. Even positional isomers like 4-chloro-3-nitrobenzoyl chloride fail, as the meta-nitro group cannot participate in ortho-cyclization with the carbonyl derivative, rendering the generic substitution useless for targeted heterocyclic scaffolds [1].

Enabling Ortho-Reductive Cyclization for Quinazolinone Cores

In the synthesis of complex quinazoline-based KRAS G12C inhibitors, the presence of the 2-nitro group is mandatory. 4-Chloro-2-nitrobenzoyl chloride allows for direct amidation followed by reduction of the nitro group to an amine, achieving >85% cyclization yield to the quinazolinone core under standard conditions. In contrast, 4-chlorobenzoyl chloride yields 0% cyclization, as it lacks the requisite ortho-nitrogen atom, requiring a completely different and less efficient multi-step route to install the ring nitrogen [1].

Evidence DimensionCyclization yield to quinazolinone core
Target Compound Data>85% yield following amidation and reduction
Comparator Or Baseline4-Chlorobenzoyl chloride (0% yield, lacks ortho-nitro group)
Quantified DifferenceAbsolute requirement for ortho-cyclization
ConditionsAmidation followed by reduction (e.g., Fe/AcOH or catalytic hydrogenation)

Procuring the 2-nitro derivative is essential for single-step access to ortho-fused nitrogen heterocycles, drastically reducing step count in API manufacturing.

Retained Halogen Handle for Late-Stage SNAr and Cross-Coupling

4-Chloro-2-nitrobenzoyl chloride provides a critical synthetic advantage by retaining a reactive 4-chloro substituent after the initial amidation and cyclization steps. This chloro group is sufficiently activated for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing the introduction of diverse R-groups (e.g., piperazines) with >75% conversion in late-stage API synthesis. Using 2-nitrobenzoyl chloride as a substitute provides 0% conversion for these late-stage couplings, as the unsubstituted aromatic ring lacks a leaving group, forcing chemists to rely on unselective C-H activation or abandon the route entirely [1].

Evidence DimensionLate-stage SNAr / cross-coupling conversion
Target Compound Data>75% conversion at the 4-position
Comparator Or Baseline2-Nitrobenzoyl chloride (0% conversion, no leaving group)
Quantified DifferenceEnables modular late-stage functionalization
ConditionsSNAr with amine nucleophiles or Pd-catalyzed Suzuki coupling

Buyers synthesizing libraries of substituted heterocycles must select the 4-chloro variant to enable modular, late-stage diversification of the molecular core.

Processability and Acylation Efficiency vs. Free Acid

From a processability standpoint, procuring the pre-formed 4-chloro-2-nitrobenzoyl chloride offers significant advantages over using the corresponding 4-chloro-2-nitrobenzoic acid. The acid chloride reacts quantitatively with amines (e.g., diethyl malonate derivatives or piperidines) in under 2 hours at 0 °C to room temperature without the need for coupling reagents. In contrast, the free acid requires stoichiometric coupling agents, generating significant chemical waste and often resulting in lower yields (~60-70%) due to the steric hindrance of the ortho-nitro group [1].

Evidence DimensionAmidation yield and reagent requirement
Target Compound Data>90% yield, <2 hours, no coupling agents
Comparator Or Baseline4-Chloro-2-nitrobenzoic acid (~60-70% yield, requires stoichiometric coupling agents)
Quantified Difference>20% yield improvement and elimination of coupling reagent waste
ConditionsReaction with amines/malonates in THF/DCM at 0 °C to RT

For industrial scale-up, using the pre-formed acid chloride lowers the cost of goods (COGs) by eliminating expensive peptide coupling reagents while overcoming ortho-steric hindrance.

Synthesis of KRAS G12C Inhibitors

The compound is a required starting material for constructing substituted quinazoline cores, where the acyl chloride forms the initial amide, the nitro group is reduced to close the ring, and the 4-chloro group is displaced via SNAr to install solvent-exposed functional groups [1].

Manufacturing of Aldose Reductase Inhibitors

It is a critical precursor for Zenarestat and related pharmaceuticals, where the specific 4-chloro and 2-nitro substitution pattern is strictly required for the final drug's pharmacophore and binding affinity .

Library Synthesis of 1,3,4-Oxadiazoles and Carbolines

Highly suited for materials science and discovery chemistry, where the acyl chloride is reacted with tetrazoles or hydrazides to form oxadiazoles, while the nitro group can be utilized in Cadogan reactions to form carboline derivatives [2].

XLogP3

3.1

Wikipedia

4-chloro-2-nitrobenzoyl chloride

Dates

Last modified: 04-14-2024

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